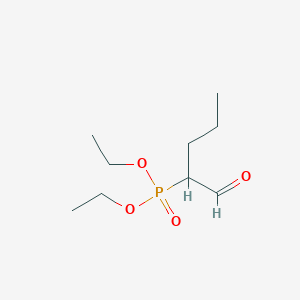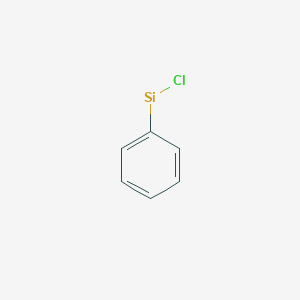
Chlorophenylsilane
説明
Chlorophenylsilane derivatives play a crucial role in the field of organosilicon chemistry, serving as precursors to various silsesquioxane polymers and organosilicon compounds. These compounds exhibit unique properties due to the presence of silicon-chlorine and silicon-phenyl bonds, making them valuable in materials science and organic synthesis.
Synthesis Analysis
The synthesis of chlorophenylsilane derivatives, such as trichlorophenylsilane (TCP), involves hydrolytic polycondensation in a heterogeneous solvent system. This process yields low molecular weight hydrolysates with simple structures and high molecular weight hydrolysates with complex structures, under controlled conditions such as strictly at 0°C for primary hydrolysates like phenylsilanetriol (PST) (Lee & Kimura, 1997). Another method involves the catalytic chlorination of methylphenyldichlorosilane (MePhSiCl2) with gaseous chlorine using H-type zeolite catalysts, leading to the formation of chlorinated phenyl-containing silanes (Yujun et al., 2015).
Molecular Structure Analysis
X-ray structural analysis of phenylsilsesquioxane ladder polymers after chlorination reveals changes in the inter-chain distance and the weakening of diffraction peaks with increasing chlorination, indicating modifications in the molecular structure due to chlorination (Andrianov et al., 1978).
Chemical Reactions and Properties
Chlorophenylsilane derivatives undergo various chemical reactions, including polycondensation to form polymers like poly(phenylsilsesquioxane) (PPQS) with a highly ordered ladder structure. The molecular weight and silanol content of PPQS are influenced by the molecular weight of the initial hydrolysate (Lee & Kimura, 1997). Chlorination reactions catalyzed by zeolite catalysts are selective and yield chlorinated phenyl-containing silanes efficiently (Yujun et al., 2015).
Physical Properties Analysis
Polychlorophenylsiloxane ladder polymers exhibit variations in physical properties such as molecular weight and hydrodynamic diameter based on the degree of chlorination. These properties affect the polymers' applications and functionalities (Andrianov et al., 1978).
科学的研究の応用
Synthesis of Disilylmethane and Methyldisilane : Chlorophenylsilane is used in synthesizing disilylmethane and methyldisilane, compounds of significance in scientific research (J. Zech & H. Schmidbaur, 1990).
Precursor for Tris(phenylsilyl)methane and 1,1,1-Tris(phenylsilyl)ethane : It serves as a precursor in the production of tris(phenylsilyl)methane and 1,1,1-tris(phenylsilyl)ethane (H. Schmidbaur et al., 1991).
Preparation of Disilaanthracenes or Silaanthrones : This chemical provides a novel route to the silanthracene framework, used in preparing disilaanthracenes or silaanthrones (Joyce Y. Corey & W. Z. McCarthy, 1984).
Enhancement of Antibody Purification : Protein A grafted magnetic nanoparticles enhanced with chlorophenylsilane show improved binding capacity and immobilization, useful for large-scale purification of antibodies (Sunghyun Kim et al., 2018).
Volatile Organic Chemical Sensing Devices : Transition-metal cyclophanes, which may utilize chlorophenylsilane, can be helpful in developing mass-responsive or light-responsive volatile organic chemical sensing devices (R. Slone et al., 1998).
Environmental Pollution Solutions : Chlorophenylsilanes can be exploited for environmental pollution solutions through microbial transformation by oxygenases and dioxygenases (A. Olaniran & E. Igbinosa, 2011).
Source of PCBs in Environmental Analysis : In the production of silicone-based adhesives, chlorophenylsilanes may become a source of PCBs, affecting environmental analysis (Katsunori Anezaki & T. Nakano, 2015).
Safety And Hazards
特性
InChI |
InChI=1S/C6H5ClSi/c7-8-6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDFCLBTFKHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871062 | |
| Record name | Benzene, (chlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorophenylsilane | |
CAS RN |
4206-75-1 | |
| Record name | Benzene, (chlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (chlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorophenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




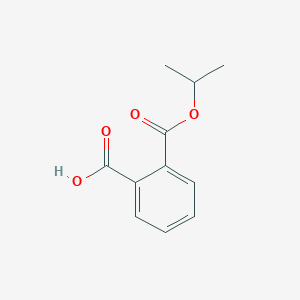


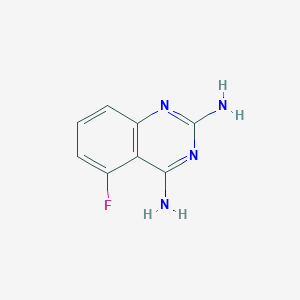



![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

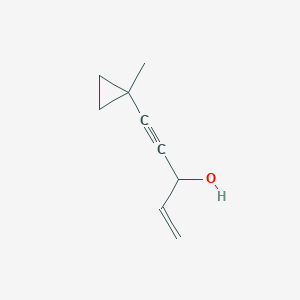
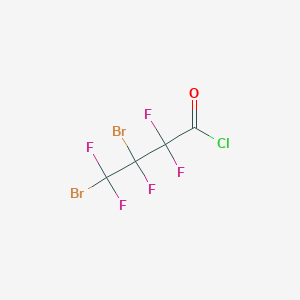
![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
